molecular formula C23H18ClN3O2 B11562609 N'-((1H-Indol-3-yl)methylene)-4-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 339201-57-9

N'-((1H-Indol-3-yl)methylene)-4-((4-chlorobenzyl)oxy)benzohydrazide

Cat. No.: B11562609
CAS No.: 339201-57-9
M. Wt: 403.9 g/mol
InChI Key: JIOZXELRQMBJJJ-VULFUBBASA-N
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Description

N’-((1H-Indol-3-yl)methylene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole moiety, a benzohydrazide core, and a chlorobenzyl ether group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((1H-Indol-3-yl)methylene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation of 1H-indole-3-carbaldehyde with 4-((4-chlorobenzyl)oxy)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-((1H-Indol-3-yl)methylene)-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl ether group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-((1H-Indol-3-yl)methylene)-4-((4-chlorobenzyl)oxy)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-((1H-Indol-3-yl)methylene)-4-((4-chlorobenzyl)oxy)benzohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N’-((1H-Indol-3-yl)methylene)benzohydrazide
  • 4-((4-Chlorobenzyl)oxy)benzohydrazide
  • Indole-3-carbaldehyde derivatives

Uniqueness

N’-((1H-Indol-3-yl)methylene)-4-((4-chlorobenzyl)oxy)benzohydrazide stands out due to its unique combination of an indole moiety and a chlorobenzyl ether group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

339201-57-9

Molecular Formula

C23H18ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C23H18ClN3O2/c24-19-9-5-16(6-10-19)15-29-20-11-7-17(8-12-20)23(28)27-26-14-18-13-25-22-4-2-1-3-21(18)22/h1-14,25H,15H2,(H,27,28)/b26-14+

InChI Key

JIOZXELRQMBJJJ-VULFUBBASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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